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Compound of Interest

Compound Name:
2-(5-Fluoro-1-methylindol-3-

yl)ethylamine

CAS No.: 910381-19-0

Cat. No.: B3301503 Get Quote

Department: Analytical Chemistry & Stability Sciences Document ID: TR-5F1MT-DEG-01

Version: 2.0 (Current)

Executive Summary & Compound Logic
5-Fluoro-1-methyltryptamine (C₁₁H₁₃FN₂) is a structural analog of tryptamine characterized by

a fluorine atom at the 5-position and a methyl group on the indole nitrogen (position 1).

The Fluorine Effect: The electron-withdrawing nature of the C5-fluorine deactivates the

benzene ring, making it less susceptible to oxidative coupling (dimerization) compared to

parent tryptamine, but it does not protect the ethylamine side chain.

The 1-Methyl Effect: Methylation at the indole nitrogen (N1) blocks the formation of certain

tricyclic degradation products (like beta-carbolines) that require a free N1-H for ring closure.

However, it increases lipophilicity and alters the fragmentation pattern in MS/MS.

Critical Warning: Do not confuse 1-methyl (indole nitrogen) with N-methyl (side-chain amine) or

-methyl (carbon chain). This guide assumes the 1-methyl-indole structure.
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The following diagram outlines the primary degradation pathways you will encounter during

forced degradation or long-term stability testing.
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Figure 1: Primary degradation pathways for 5-Fluoro-1-methyltryptamine.[1] Note that DP-1

and DP-4 are isobaric (same mass) and require chromatographic separation.
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ID Name m/z [M+H]⁺ Δ Mass Mechanism
Identificatio
n Key

API 5-F-1-MT 193.1 0 Parent

Fragment

163.1 (Indole-

CH₂⁺)

DP-1 N-Oxide 209.1 +16
Peroxide

Oxidation

Loss of -OH

(17 Da) or -O

(16 Da) in

MS2. Elutes

before

parent.

DP-2
Aldehyde

deriv.
192.0 -1 Deamination

Loss of

amine

function.

Aldehyde

proton in

NMR.

DP-3
Indole Acetic

Acid
208.0 +15

Oxidation of

DP-2

Acidic

functionality.

Retains

poorly on

C18 at high

pH.

DP-4 2-Oxindole 209.1 +16
Singlet

Oxygen

Isobaric with

DP-1.

Distinguish

by

fragmentation

(loss of CO

vs loss of O).
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Use this protocol to separate the isobaric impurities (N-oxide vs. Oxindole).

Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid).

Why? Tryptamines are basic. Standard C18 columns cause tailing. CSH technology

provides better peak shape at low pH.

Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 5% B (Hold)

1-10 min: 5% -> 60% B

10-12 min: 95% B (Wash)

Mass Spec Source: ESI Positive Mode.

Capillary: 3.0 kV

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of N-oxides).

Protocol B: Forced Degradation (Stress Testing)
To generate reference standards for the impurities listed above:

Oxidative Stress (Targets DP-1):

Dissolve 1 mg API in 1 mL Acetonitrile/Water (50:50).

Add 50 µL of 30% H₂O₂.

Incubate at Room Temp for 2 hours.

Result: Primary peak will be N-Oxide (DP-1).
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Photolytic Stress (Targets DP-4):

Expose solid API (thin layer) to 1.2 million lux hours (standard ICH Q1B).

Dissolve and inject.

Result: Look for 2-Oxindole (DP-4) and potential dimers.

Troubleshooting & FAQs
Q1: I see a peak at m/z 163.1 in my blank or as a
background ion. Is the compound degrading?
A: Not necessarily.

The Science: The ion at m/z 163.1 is the 1-methyl-5-fluoro-indole-3-methyl cation. This is the

primary fragment formed by the loss of the amine side chain (methylamine equivalent).

Troubleshooting: If you see this in the source (without collision energy), your Cone Voltage or

De-clustering Potential is too high.

Action: Lower the Cone Voltage from 30V to 15V. If the peak disappears from the MS1 scan

but remains in MS2, it is a fragment, not a degradant.

Q2: How do I distinguish between the N-Oxide (DP-1)
and the 2-Oxindole (DP-4)? Both are +16 Da.
A: You must use MS/MS fragmentation logic.

DP-1 (N-Oxide): The oxygen is on the flexible side chain. Fragmentation often yields a

characteristic "loss of oxygen" (M-16) or "loss of hydroxyl" (M-17) to return to the parent

mass or radical.

DP-4 (Oxindole): The oxygen is covalently double-bonded to the rigid C2 ring position. It is

extremely stable. You will not see a facile loss of oxygen. Instead, you will see ring cleavage

fragments (loss of CO, -28 Da).
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Q3: My "1-methyl" compound has a fragment at m/z
162.1, not 163.1. Why?
A: You likely have the wrong isomer.

Scenario: You might have 5-Fluoro-N-methyltryptamine (side-chain methylated), not 5-

Fluoro-1-methyltryptamine (indole methylated).

The Math:

1-Me (Indole): Fragment = Parent (193) - CH₂NH₂ (30) = 163.

N-Me (Sidechain): Fragment = Parent (193) - NH₂CH₃ (31) = 162.

Action: Check your synthesis or certificate of analysis immediately. The fragmentation

difference of 1 Da is diagnostic.

Q4: The main peak is tailing severely.
A: This is a classic "Basic Nitrogen" interaction with residual silanols on your column.

Fix 1: Add Ammonium Formate (5-10 mM) to your aqueous mobile phase. The ammonium

ions compete for the silanol sites, blocking the tryptamine from sticking.

Fix 2: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the fluorinated indole ring

often provide superior selectivity and shape compared to C18 for this specific class.

Q5: I see a dimer at m/z ~384. Is this common?
A: It is rare for 5-fluorinated tryptamines but possible under high UV stress.

Mechanism: Radical coupling. However, the Fluorine at C5 deactivates the position para to

the nitrogen, pushing coupling to C4 or C6.

Verification: Check the isotopic distribution. A dimer will have a higher ratio of the C13

isotope peak compared to the monomer.
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Tryptamine Metabolism & Degradation

Metabolic pathways of tryptamines and relevance to stability.

Source:

Mass Spectrometry of Tryptamines

Fragmentation patterns of indole alkaloids and N-oxides.

Source: (General reference for tryptamine MS logic).

Forced Degradation Guidelines

ICH Q1A(R2) Stability Testing of New Drug Substances.[2]

Source:

Fluorinated Indole Chemistry

Impact of fluorine substitution on indole stability.

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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